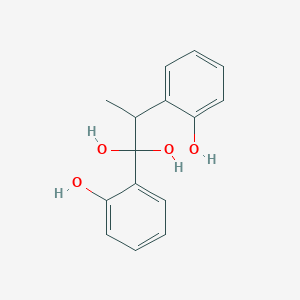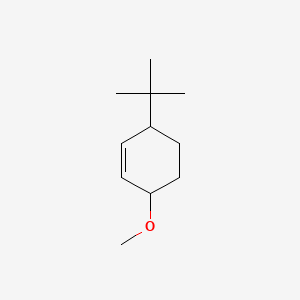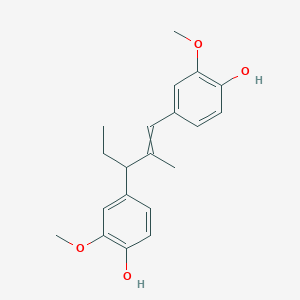
Dimethyl phenoxypropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl phenoxypropanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two methoxy groups attached to a phenoxypropanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl phenoxypropanedioate can be synthesized through several synthetic routes. One common method involves the esterification of phenoxypropanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl phenoxypropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenoxypropanedioic acid, while reduction can produce phenoxypropanediol.
Aplicaciones Científicas De Investigación
Dimethyl phenoxypropanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl phenoxypropanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release phenoxypropanedioic acid, which can then participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl fumarate: Another ester compound with similar structural features but different applications.
Dimethyl succinate: Shares the ester functional group but has a different backbone structure.
Phenoxyacetic acid esters: Compounds with similar phenoxy groups but different ester configurations.
Uniqueness
Dimethyl phenoxypropanedioate is unique due to its specific combination of phenoxy and ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
71146-15-1 |
|---|---|
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
dimethyl 2-phenoxypropanedioate |
InChI |
InChI=1S/C11H12O5/c1-14-10(12)9(11(13)15-2)16-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clave InChI |
ZIXNCSIXTIWGTK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)OC)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)

![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
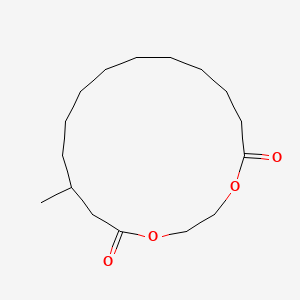



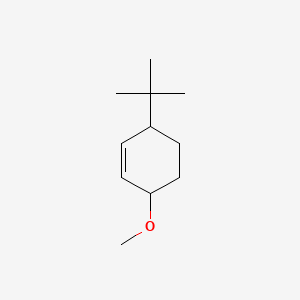
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
